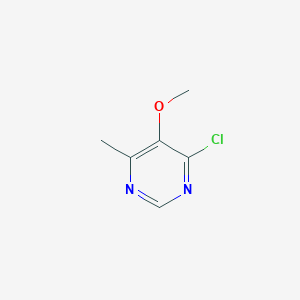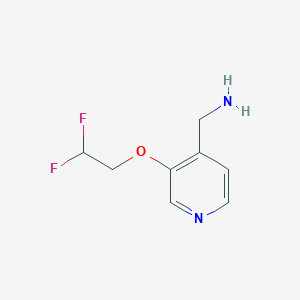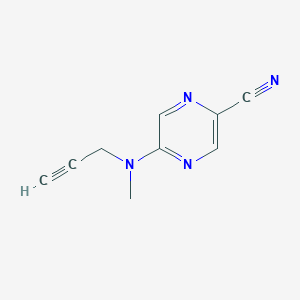
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine”, often involves the use of organolithium reagents. The reaction mixture is quenched with a molar equivalent of water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The molecular formula of “this compound” is C26H39N7. The structure of the molecule is almost planar, with r.m.s. deviations of 0.003, 0.016, and 0.005 Å .Chemical Reactions Analysis
The chemical reactions involving “this compound” are highly regioselective, favoring the formation of C-4 substituted products. The reaction of the compound with N,N-dimethylethylenediamine affords the exclusive product .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 449.6 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7. The compound also has a rotatable bond count of 7 .Wissenschaftliche Forschungsanwendungen
Insecticidal and Antibacterial Potential
Pyrimidine derivatives, closely related to 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine, have shown significant insecticidal and antimicrobial activities. These compounds have been synthesized and evaluated for their potential against specific insects and selected microorganisms (Deohate & Palaspagar, 2020).
Histamine H4 Receptor Ligands
Research on 2-aminopyrimidines, including compounds structurally similar to this compound, has led to the development of ligands for the histamine H4 receptor. These ligands demonstrate potential for treating inflammation and pain, supporting the therapeutic promise of H4 receptor antagonists (Altenbach et al., 2008).
Cholinesterase and Aβ-Aggregation Inhibitors
Pyrimidine derivatives, akin to the chemical , have been investigated for their dual inhibitory activity against cholinesterase and amyloid-β (Aβ) aggregation. This research is significant for Alzheimer's disease treatment, indicating the role of pyrimidine-based compounds in targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
Anticancer and Anti-Inflammatory Agents
Novel pyrazolopyrimidines derivatives, structurally related to this compound, have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. These studies highlight the diverse biological activities of pyrimidine derivatives (Rahmouni et al., 2016).
Synthesis of Novel Heterocyclic Systems
Research has also been focused on synthesizing new heterocyclic systems derived from pyrimidine derivatives, which could offer a range of biological activities. This area of study is essential for the development of new therapeutic agents with varied pharmacological profiles (Sirakanyan et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds like imatinib are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the regulation of cell functions such as cell signaling, growth, and division .
Mode of Action
Compounds with similar structures, like imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, preventing the phosphorylation of proteins and thus disrupting the signaling pathways .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect various signaling pathways involved in cell growth and division . The disruption of these pathways can lead to the arrest of cell growth and induction of apoptosis .
Result of Action
Similar compounds like imatinib can induce cell cycle arrest and apoptosis by inhibiting the activity of tyrosine kinases .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can significantly influence the compound’s biochemical activity and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis . Additionally, the compound’s impact on gene expression can result in the upregulation or downregulation of target genes, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding may involve hydrogen bonds, hydrophobic interactions, and other non-covalent interactions . The compound can also inhibit or activate enzymes, leading to changes in metabolic pathways and cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth, differentiation, and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, including cellular damage, organ toxicity, or other harmful outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate key enzymes in metabolic pathways, leading to changes in the production or consumption of specific metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . These transport mechanisms can affect the compound’s bioavailability and its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-8-10(12)9(2)14-11(13-8)16-6-4-15(3)5-7-16/h4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHZPZMHAPOYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B1432555.png)

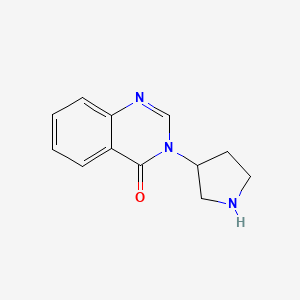
![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)
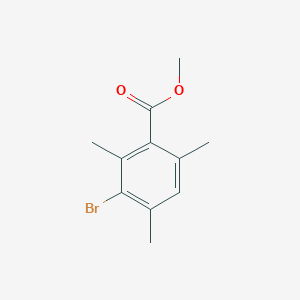
![N-methyl-1-(6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1432566.png)

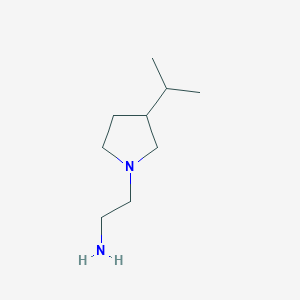

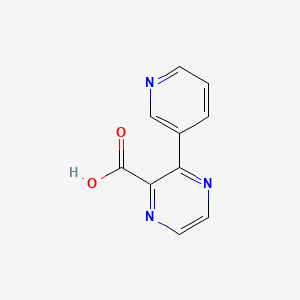
![2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B1432575.png)
